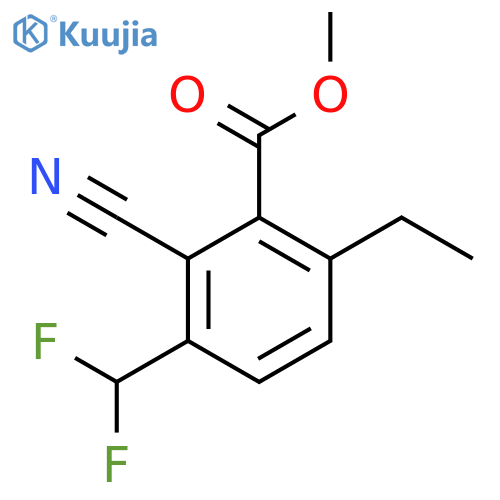

Cas no 1807170-82-6 (Methyl 2-cyano-3-difluoromethyl-6-ethylbenzoate)

Methyl 2-cyano-3-difluoromethyl-6-ethylbenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-cyano-3-difluoromethyl-6-ethylbenzoate

-

- インチ: 1S/C12H11F2NO2/c1-3-7-4-5-8(11(13)14)9(6-15)10(7)12(16)17-2/h4-5,11H,3H2,1-2H3

- InChIKey: KLWZQOZDEYWDOJ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(CC)=C(C(=O)OC)C=1C#N)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 324

- トポロジー分子極性表面積: 50.1

- 疎水性パラメータ計算基準値(XlogP): 2.9

Methyl 2-cyano-3-difluoromethyl-6-ethylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010001387-1g |

Methyl 2-cyano-3-difluoromethyl-6-ethylbenzoate |

1807170-82-6 | 97% | 1g |

1,579.40 USD | 2021-07-06 |

Methyl 2-cyano-3-difluoromethyl-6-ethylbenzoate 関連文献

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324

Methyl 2-cyano-3-difluoromethyl-6-ethylbenzoateに関する追加情報

Methyl 2-cyano-3-difluoromethyl-6-ethylbenzoate (CAS No. 1807170-82-6): A Comprehensive Overview

Methyl 2-cyano-3-difluoromethyl-6-ethylbenzoate (CAS No. 1807170-82-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural and functional properties. This compound, characterized by its cyano and difluoromethyl substituents, plays a pivotal role in the development of novel therapeutic agents and agrochemicals. The ethyl group at the sixth position further enhances its versatility, making it a valuable intermediate in various synthetic pathways.

The chemical structure of Methyl 2-cyano-3-difluoromethyl-6-ethylbenzoate consists of a benzoic acid core modified with multiple functional groups. The presence of the cyano group (-CN) at the second position introduces a polar nature to the molecule, which is beneficial for interactions with biological targets. Additionally, the difluoromethyl group (-CF2) at the third position enhances the lipophilicity of the compound, facilitating better membrane penetration and bioavailability. The ethyl group at the sixth position adds another layer of complexity, allowing for further derivatization and customization.

In recent years, Methyl 2-cyano-3-difluoromethyl-6-ethylbenzoate has been extensively studied for its potential applications in drug discovery. Its structural features make it an ideal candidate for designing molecules that can interact with biological receptors and enzymes. For instance, researchers have explored its use in developing inhibitors targeting various therapeutic pathways, including those involved in inflammation and cancer. The combination of the cyano, difluoromethyl, and ethyl groups provides a scaffold that can be modified to achieve high specificity and efficacy.

The synthesis of Methyl 2-cyano-3-difluoromethyl-6-ethylbenzoate involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the bromination of a suitable benzene derivative followed by nucleophilic substitution with cyanide salts. The introduction of the difluoromethyl group is achieved through fluorination reactions, often employing reagents such as Selectfluor or DAST (di-n-butyl azodicarboxylate). Finally, the addition of the ethyl group is performed via esterification reactions using ethanol or ethyl chloroformate. Each step must be carefully optimized to ensure high yield and purity.

The compound's unique properties have also made it a subject of interest in materials science. Researchers have investigated its potential use in developing advanced polymers and coatings due to its ability to enhance thermal stability and chemical resistance. The presence of multiple functional groups allows for cross-linking and polymerization reactions, resulting in materials with improved mechanical properties. Furthermore, the electron-withdrawing nature of the cyano and difluoromethyl groups contributes to the overall rigidity of the polymer chains.

In terms of biological activity, Methyl 2-cyano-3-difluoromethyl-6-ethylbenzoate has shown promising results in preclinical studies. Its ability to modulate enzyme activity has led to its exploration as a lead compound for drug development. Specifically, it has been tested for its potential to inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The compound's interaction with biological targets is influenced by its electronic distribution, which is determined by the presence of electronegative atoms like nitrogen and fluorine.

The pharmaceutical industry has also leveraged Methyl 2-cyano-3-difluoromethyl-6-ethylbenzoate in the development of agrochemicals. Its structural motifs are similar to those found in herbicides and fungicides, making it a valuable building block for synthesizing new active ingredients. By modifying specific functional groups, researchers can tailor the compound's properties to target specific pests or plant pathogens while minimizing environmental impact.

The future prospects for Methyl 2-cyano-3-difluoromethyl-6-ethylbenzoate are vast, given its versatility and potential applications across multiple fields. Advances in synthetic methodologies will continue to enhance its accessibility, allowing for more extensive exploration of its properties. Additionally, interdisciplinary research combining organic chemistry with computational biology will likely uncover new uses for this compound in drug discovery and material science.

1807170-82-6 (Methyl 2-cyano-3-difluoromethyl-6-ethylbenzoate) 関連製品

- 2109571-45-9(ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate)

- 292056-83-8(2,2-diphenyl-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)acetamide)

- 862810-27-3(N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide)

- 10030-31-6(Ac-Phe-Phe-OH)

- 1250600-09-9(3-amino-1-(2-methylsulfonylethyl)pyridin-2-one)

- 392244-18-7(2-(2,4-dichlorophenoxy)-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide)

- 120337-90-8(3-Amino-4-(butylamino)benzoic acid)

- 894050-19-2(3-({6-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}methyl)pyridine)

- 946295-36-9(N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,5-dimethoxybenzene-1-sulfonamide)

- 1888784-72-2(3-methyl-3-(2-methylphenoxy)azetidine)